(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one
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Overview
Description
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one is an organic compound characterized by its unique structure, which includes a pyrrolidinone ring substituted with an ethylbenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one typically involves the condensation of 4-ethylbenzaldehyde with 5-methylpyrrolidin-2-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles such as amines or thiols replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated pyrrolidinone derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Methylbenzylidene)-5-methylpyrrolidin-2-one
- (E)-3-(4-Chlorobenzylidene)-5-methylpyrrolidin-2-one
- (E)-3-(4-Bromobenzylidene)-5-methylpyrrolidin-2-one
Uniqueness
(E)-3-(4-Ethylbenzylidene)-5-methylpyrrolidin-2-one is unique due to the presence of the ethyl group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in the compound’s interaction with molecular targets compared to its analogs .
Properties
Molecular Formula |
C14H17NO |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
(3E)-3-[(4-ethylphenyl)methylidene]-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)15-14(13)16/h4-7,9-10H,3,8H2,1-2H3,(H,15,16)/b13-9+ |
InChI Key |
MWWLLSRNQVCXEM-UKTHLTGXSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\CC(NC2=O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CC(NC2=O)C |
Origin of Product |
United States |
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